
An In-depth Technical Guide to 2-Amino-1-
methoxybutane (C5H13NO)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Amino-1-methoxybutane

Cat. No.: B145811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Amino-1-methoxybutane, with the molecular formula C5H13NO, is a chiral amine that

serves as a versatile building block in organic synthesis. Its structure, possessing both a

primary amine and a methoxy group, makes it a potentially valuable intermediate in the

preparation of more complex molecules, including those with pharmaceutical or agrochemical

applications. This guide provides a summary of the available physicochemical data for 2-
Amino-1-methoxybutane, outlines a plausible synthetic approach based on related

compounds, and discusses the current landscape of its biological activity, which remains

largely unexplored. Due to the limited publicly available information, this document also

highlights areas where further research is needed to fully characterize this compound and

unlock its potential in drug discovery and development.

Physicochemical Properties
A summary of the known quantitative data for 2-Amino-1-methoxybutane is presented in

Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical and Spectroscopic Data for 2-Amino-1-methoxybutane
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Property Value Source

Molecular Formula C5H13NO [1][2]

Molecular Weight 103.17 g/mol [1][2]

CAS Number 63448-63-5 [1][2]

Appearance
Colorless to light orange/yellow

clear liquid
[1]

Boiling Point 126.9 ± 13.0 °C (Predicted)

Density 0.89 g/cm³ [3]

Refractive Index 1.4140 - 1.4180

Synonyms
1-Methoxy-sec-butylamine, 1-

methoxybutan-2-amine
[1][2]

Spectroscopic Data Summary:

While detailed spectra are not readily available in the public domain, spectroscopic data for 2-
Amino-1-methoxybutane is referenced in several chemical databases. Commercial suppliers

confirm the structure of their products using Nuclear Magnetic Resonance (NMR)

spectroscopy. Infrared (IR) and Mass Spectrometry (MS) data are also indicated to be

available. The anticipated key spectral features would include:

¹H NMR: Signals corresponding to the methoxy group (O-CH₃), the aminomethine proton

(CH-NH₂), the methylene protons adjacent to the oxygen and in the ethyl group, and the

terminal methyl group of the ethyl chain. The amine protons would likely appear as a broad

singlet.

¹³C NMR: Five distinct carbon signals corresponding to the methoxy carbon, the

aminomethine carbon, and the three carbons of the butoxy fragment.

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H

stretching of the alkyl and methoxy groups, C-N stretching, and C-O stretching.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 103.17,

along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-Amino-1-methoxybutane is

not currently available in peer-reviewed literature. However, based on the synthesis of

structurally similar compounds, a plausible synthetic route can be proposed. The enzymatic

synthesis of the related compound (S)-1-methoxy-2-aminopropane from methoxyacetone using

a transaminase suggests a potential biocatalytic approach. A more traditional chemical

synthesis could involve the reductive amination of 1-methoxy-2-butanone.

Below is a generalized, hypothetical experimental protocol for the synthesis of 2-Amino-1-
methoxybutane via reductive amination. It is important to note that this is a theoretical

procedure and would require optimization and validation in a laboratory setting.

Hypothetical Experimental Protocol: Synthesis of 2-Amino-1-methoxybutane via Reductive

Amination

Materials:

1-methoxy-2-butanone

Ammonia (or a suitable ammonia source, e.g., ammonium acetate)

A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic

hydrogenation)

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Hydrochloric acid (for salt formation and purification, if necessary)

Sodium hydroxide (for neutralization)

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask,

condenser, magnetic stirrer, etc.)
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Purification apparatus (e.g., distillation setup or flash chromatography system)

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 1-methoxy-2-butanone in the chosen anhydrous solvent.

Imine Formation: Add the ammonia source to the solution. The reaction mixture is stirred at

room temperature to facilitate the formation of the corresponding imine intermediate. The

progress of imine formation can be monitored by techniques such as TLC or GC-MS.

Reduction: Once imine formation is complete or has reached equilibrium, the reducing agent

is added portion-wise at a controlled temperature (e.g., in an ice bath) to reduce the imine to

the desired primary amine. The choice of reducing agent will dictate the specific reaction

conditions and workup procedure.

Quenching and Workup: After the reaction is complete, the reaction is carefully quenched

(the method will depend on the reducing agent used). The solvent is removed under reduced

pressure. The residue is then taken up in an appropriate solvent (e.g., ethyl acetate) and

washed with water and brine.

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the

solvent is evaporated. The crude 2-Amino-1-methoxybutane can then be purified by

distillation under reduced pressure or by flash column chromatography on silica gel.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry to confirm its identity and purity.

Logical Workflow for Synthesis and Purification
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Caption: A logical workflow for the proposed synthesis of 2-Amino-1-methoxybutane.
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Biological Activity and Drug Development Potential
As of the current date, there is no publicly available information on the biological activity of 2-
Amino-1-methoxybutane. It has not been reported in studies involving biological screening,

pharmacological testing, or as a component of a drug development pipeline. The absence of

such data means that its potential as a pharmacophore or a lead compound is entirely

speculative at this point.

For researchers in drug development, 2-Amino-1-methoxybutane could be considered for

inclusion in screening libraries. Its small size, chirality, and the presence of both hydrogen bond

donor (amine) and acceptor (methoxy) functionalities could make it an interesting fragment for

fragment-based drug discovery (FBDD) campaigns targeting a variety of protein classes.

Hypothetical Screening Workflow

Biological Screening Workflow

2-Amino-1-methoxybutane Inclusion in Screening Library High-Throughput Screening (HTS) / Fragment-Based Screening (FBS) Hit Identification Hit Validation and Characterization Lead Optimization

Click to download full resolution via product page

Caption: A hypothetical workflow for assessing the biological activity of 2-Amino-1-
methoxybutane.

Conclusion and Future Directions
2-Amino-1-methoxybutane is a readily available chemical building block with well-defined

physicochemical properties. However, there is a significant lack of detailed experimental and

biological data in the public domain. To fully assess the potential of this molecule, particularly in

the context of drug development, future research should focus on the following areas:

Development and publication of a robust and detailed synthetic protocol: This would enable

wider access to the compound for research purposes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b145811?utm_src=pdf-body
https://www.benchchem.com/product/b145811?utm_src=pdf-body
https://www.benchchem.com/product/b145811?utm_src=pdf-body
https://www.benchchem.com/product/b145811?utm_src=pdf-body-img
https://www.benchchem.com/product/b145811?utm_src=pdf-body
https://www.benchchem.com/product/b145811?utm_src=pdf-body
https://www.benchchem.com/product/b145811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Full spectroscopic characterization: The publication of detailed and assigned ¹H and ¹³C

NMR spectra, as well as IR and mass spectra, would be invaluable for quality control and for

the characterization of its derivatives.

Comprehensive biological screening: Evaluating 2-Amino-1-methoxybutane against a

diverse range of biological targets would be the first step in identifying any potential

therapeutic applications.

Exploration of its use in medicinal chemistry: As a chiral building block, it could be

incorporated into novel scaffolds to explore structure-activity relationships.

In conclusion, while 2-Amino-1-methoxybutane is currently a compound of interest primarily

for its utility in chemical synthesis, its potential in the life sciences remains an open and

intriguing question that warrants further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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